2-(2,6-Difluorophenyl)-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring and a methoxy group at the 5 position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of 2,6-difluorophenyl and a halogenated benzoic acid derivative. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Another method involves the direct fluorination of a methoxybenzoic acid derivative using a fluorinating agent such as Selectfluor. This reaction is typically carried out in an organic solvent like acetonitrile under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and yield, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-(2,6-Difluorophenyl)-5-carboxybenzoic acid.
Reduction: 2-(2,6-Difluorophenyl)-5-methoxybenzyl alcohol.
Substitution: 2-(2,6-Diaminophenyl)-5-methoxybenzoic acid (when using amines as nucleophiles).
Scientific Research Applications
2-(2,6-Difluorophenyl)-5-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds and hydrophobic interactions . The methoxy group can also contribute to the compound’s overall lipophilicity, affecting its absorption and distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzoic acid
- 2,6-Difluorophenylacetic acid
- 2,6-Difluorophenol
- 2,6-Difluoroaniline
Comparison
2-(2,6-Difluorophenyl)-5-methoxybenzoic acid is unique due to the presence of both fluorine atoms and a methoxy group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds like 2,6-difluorobenzoic acid, which lacks the methoxy group . The presence of the methoxy group also allows for additional chemical modifications, making the compound more versatile in synthetic applications .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-8-5-6-9(10(7-8)14(17)18)13-11(15)3-2-4-12(13)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEPPGCGBHDNLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC=C2F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689696 |
Source
|
Record name | 2',6'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-76-2 |
Source
|
Record name | 2',6'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.